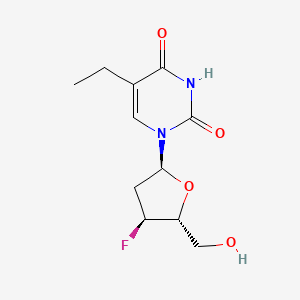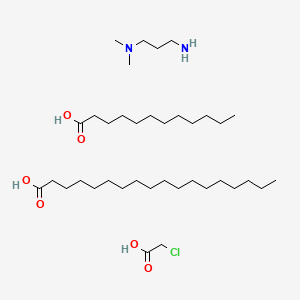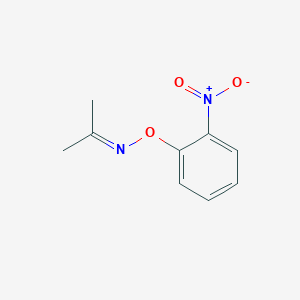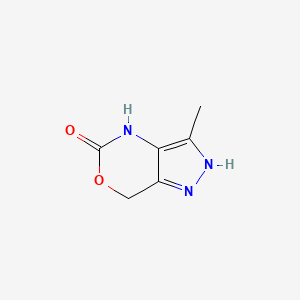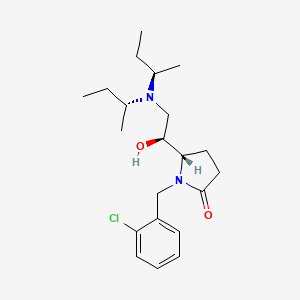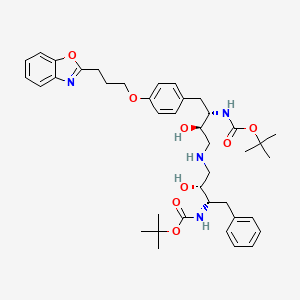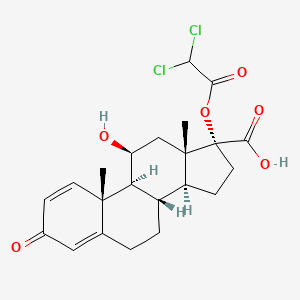
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidine ring substituted with bromine and dichlorophenyl groups, making it a unique molecule with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of amine groups at positions 2, 4, and 6. The bromine and dichlorophenyl groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce different halogen or alkyl groups.
Applications De Recherche Scientifique
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triaminopyrimidine: A simpler analog without the bromine and dichlorophenyl groups.
2,4,6-Pyrimidinetriamine, 5-nitro-, 1,3-dioxide: A related compound with a nitro group instead of bromine.
Uniqueness
2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
7150-71-2 |
|---|---|
Formule moléculaire |
C10H8BrCl2N5 |
Poids moléculaire |
349.01 g/mol |
Nom IUPAC |
5-bromo-4-N-(3,4-dichlorophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H8BrCl2N5/c11-7-8(14)17-10(15)18-9(7)16-4-1-2-5(12)6(13)3-4/h1-3H,(H5,14,15,16,17,18) |
Clé InChI |
AUXCWZNSXWCPBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=C2Br)N)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


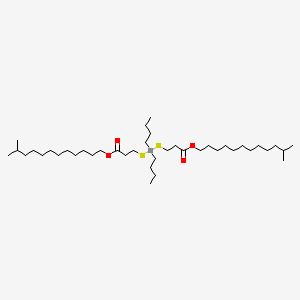

![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

